4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dioxide with butanoic acid derivatives. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The benzothiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing new drugs for treating various diseases, including cancer and diabetes.
Wirkmechanismus
The mechanism of action of 4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
1,3-Benzothiazole: Exhibits antimicrobial and anticancer properties.
1,2,5-Thiadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)butanoic acid is unique due to its specific structural features and the presence of the butanoic acid moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H16N2O4S |
---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
4-(2,2-dioxo-3-phenyl-2λ6,1,3-benzothiadiazol-1-yl)butanoic acid |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)11-6-12-17-14-9-4-5-10-15(14)18(23(17,21)22)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,19,20) |
InChI-Schlüssel |
HEUNTGZFBLFRLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N(S2(=O)=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.